4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 355.21 g/mol. It is classified as a sulfonamide derivative, specifically a Schiff base, which is formed through the condensation reaction of a sulfonamide with an aldehyde. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent.
The compound can be synthesized from commercially available starting materials, including 5-bromo-2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide. Its synthesis and characterization have been documented in various scientific studies, highlighting its relevance in medicinal chemistry and materials science .
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide is classified under the following categories:
The synthesis of 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide typically involves a condensation reaction. The general procedure includes:
The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage characteristic of Schiff bases. The yield of this synthesis can vary but typically ranges from 60% to 85% depending on reaction conditions .
The molecular structure of 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide features:
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide primarily involves its role as an enzyme inhibitor. It has been studied particularly for its inhibitory effects on carbonic anhydrase IX, an enzyme that is overexpressed in certain cancer cells.
The binding affinity and inhibition potency have been evaluated through in vitro assays, demonstrating its potential as a therapeutic agent against tumors where carbonic anhydrase IX plays a crucial role . Molecular docking studies have shown strong interactions between this compound and target proteins involved in cancer progression.
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are used for characterization:
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide has several scientific applications:
The synthesis of 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide follows a classic acid-catalyzed Schiff base condensation between 5-bromosalicylaldehyde and 4-aminobenzenesulfonamide (sulfanilamide). The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate, followed by dehydration to yield the thermodynamically stable (E)-configured imine (C=N). Optimized conditions utilize ethanol as the solvent with catalytic acetic acid, refluxing for 3–5 hours, achieving yields of 70–90% after recrystallization [1] [2]. Key parameters influencing yield include:
Table 1: Optimization Parameters for Schiff Base Synthesis
Parameter | Optimal Value | Yield Impact |
---|---|---|
Solvent | Anhydrous ethanol | Maximizes solubility of intermediates |
Catalyst Loading | 0.5 eq. acetic acid | Increases yield by 15–20% |
Reaction Time | 3–5 hours | <3h: Incomplete; >5h: Decomposition |
Workup | Ethanol/water recrystallization | Purity >95% by NMR |
The bromo substituent significantly alters reaction kinetics and structural outcomes compared to non-halogenated or chloro analogues. Bromination at the 5-position of salicylaldehyde:
Table 2: Comparative Synthetic Metrics for Halogenated Analogues
Compound | Reaction Time (h) | Yield (%) | Crystallization Time (days) |
---|---|---|---|
5-Bromo derivative | 3–5 | 85–90 | 5–10 |
5-Chloro derivative | 4–6 | 80–85 | 7–14 |
3,5-Dibromo derivative | 5–8 | 70–75 | 10–15 |
Non-halogenated derivative | 6–8 | 75–80 | 14–21 |
Single-crystal X-ray diffraction confirms the molecular geometry and supramolecular architecture of 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide. Orthorhombic crystals (space group Pna2₁) with unit cell parameters a = 50.544 Å, b = 6.3146 Å, c = 4.8625 Å, and Z = 4 reveal:
A robust O–H⋯N hydrogen bond (O1–H1O⋯N1; dᴏ-ɴ = 2.602 Å, ∠OH⋯N = 147°) locks the molecule in a near-planar conformation. This six-membered pseudo-ring (S(6) motif) stabilizes the enol tautomer and minimizes steric strain. The H-bond energy, calculated at 25–30 kJ/mol, prevents rotation about the C=N bond, ensuring conformational rigidity critical for biological activity [1] [7].
The dihedral angle between the 5-bromosalicyl (Ring A) and sulfonamide-bearing benzene rings (Ring B) is 6.1(2)°, indicating near-coplanarity. This contrasts sharply with analogues lacking bromine (e.g., 5-chloro derivative: 23.95° dihedral), attributed to:
Table 3: Dihedral Angles in Brominated Schiff Base Structures
Structure | Dihedral Angle (°) | Key Influencing Factor |
---|---|---|
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide | 6.1(2) | Intramolecular H-bond and Br polarizability |
5-Chloro analogue | 23.95(18) | Reduced halogen dispersion forces |
Sulfamethazine-derived analogue | 84.1(1) (Ring B–pyrimidine) | Steric bulk of pyrimidine ring |
Crystallization solvent polarity dictates polymorph selection, crystal morphology, and hydrogen-bonding networks:
Solvent choice also affects thermal stability: ethanol-crystallized material decomposes at 220°C, while DMSO-solvated forms lose solvent at 110°C before decomposition [8].
Table 4: Solvent-Dependent Crystallization Outcomes
Solvent System | Crystal Morphology | Dominant Tautomer | Supramolecular Architecture |
---|---|---|---|
Ethanol/water (1:1) | Needles | Enol (100%) | 1D chains via N–H⋯O and C–H⋯O bonds |
Pure methanol | Plates | Zwitterion (39%) | Dimers via O⁻⋯H–N⁺ interactions |
DMSO | Prisms | Enol (100%) | 2D sheets with DMSO included |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0